molecular formula C14H19ClN2O3S B5354730 N-(5-chloro-2-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(5-chloro-2-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Katalognummer: B5354730
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: NEQUWOCXKRJONP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, commonly known as CMPD101, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CMPD101 is a small molecule inhibitor that targets the protein kinases, which are essential for various cellular processes, including cell growth, differentiation, and apoptosis.

Wirkmechanismus

CMPD101 exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to the substrate, which is required for the activation of the kinase. CMPD101 has been shown to have a high affinity for the ATP-binding site of various protein kinases, which makes it a potent inhibitor.
Biochemical and Physiological Effects
CMPD101 has been shown to have various biochemical and physiological effects, depending on the specific protein kinase that it targets. For example, the inhibition of Aurora A and Aurora B kinases by CMPD101 leads to the arrest of cell division and the induction of apoptosis in cancer cells. The inhibition of GSK-3β by CMPD101 leads to the reduction of tau phosphorylation, which is a hallmark of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

CMPD101 has several advantages for lab experiments, including its high potency and selectivity for specific protein kinases. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of CMPD101 in the experiment.

Zukünftige Richtungen

There are several future directions for the research on CMPD101, including the identification of new protein kinases that can be targeted by this compound, the optimization of its pharmacokinetic properties, and the development of new drug formulations. The use of CMPD101 in combination with other drugs or therapies is also an area of interest for future research. Additionally, the development of new assays to screen for the activity of CMPD101 against various protein kinases can lead to the discovery of new therapeutic targets.

Synthesemethoden

CMPD101 is synthesized through a multi-step process that involves the reaction of 5-chloro-2-methylphenylamine with 1-methylsulfonyl-3-piperidinecarboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of anhydrous dichloromethane. The resulting product is then purified through column chromatography to obtain CMPD101 in its pure form.

Wissenschaftliche Forschungsanwendungen

CMPD101 has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various protein kinases, including Aurora A, Aurora B, and FLT3. These kinases are known to be overexpressed in various types of cancer, and their inhibition can lead to the suppression of tumor growth. CMPD101 has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the activity of the glycogen synthase kinase-3β (GSK-3β) enzyme, which is involved in the pathogenesis of these diseases.

Eigenschaften

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-10-5-6-12(15)8-13(10)16-14(18)11-4-3-7-17(9-11)21(2,19)20/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQUWOCXKRJONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.